molecular formula C₁₆H₁₉N₃O₆S B1141248 5'-Tosyl-2'-deoxy Cytidine CAS No. 27999-55-9

5'-Tosyl-2'-deoxy Cytidine

Cat. No.: B1141248
CAS No.: 27999-55-9
M. Wt: 381.4
InChI Key:
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Description

5'-Tosyl-2'-deoxy Cytidine is a complex chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is particularly significant in the fields of nucleotide synthesis, drug discovery, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5'-Tosyl-2'-deoxy Cytidine involves multiple steps, including the protection of functional groups, selective reactions, and deprotection. The key steps typically involve:

    Protection of the hydroxyl group: on the pentofuranosyl ring using a sulfonyl group.

    Formation of the pyrimidin-2(1H)-one ring: through cyclization reactions.

    Introduction of the amino group: at the 4-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch reactors: for controlled reaction conditions.

    Purification techniques: such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5'-Tosyl-2'-deoxy Cytidine undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may yield alcohols.

Scientific Research Applications

5'-Tosyl-2'-deoxy Cytidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of nucleotides and nucleosides.

    Biology: Studied for its role in nucleotide metabolism and enzyme interactions.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

    2’-Deoxy-5-fluorouridine: Used as an anticancer agent.

    2’-Deoxy-5-iodouridine: Studied for its antiviral properties.

    2’-Deoxy-5-azacytidine: Investigated for its role in epigenetic regulation.

Uniqueness

5'-Tosyl-2'-deoxy Cytidine is unique due to its specific structural features, such as the presence of the sulfonyl group and the amino group at the 4-position of the pyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENUZDCEUIARIF-UMVBOHGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676168
Record name 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27999-55-9
Record name 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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